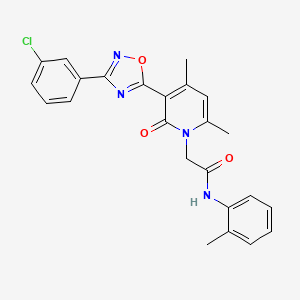
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential anticancer properties. These compounds are characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a linear synthesis approach was used to create novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Although the specific synthesis of the compound is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving the formation of the oxadiazole ring followed by the introduction of the acetamide moiety.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been studied. For example, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This suggests that the compound of interest may also exhibit a specific orientation between its aromatic rings and heterocyclic components, which could influence its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound of interest are not provided, the literature on similar compounds indicates that these molecules can participate in various chemical interactions. For instance, in the crystal structure of a related compound, molecules are linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner . Such interactions could be relevant for the compound , affecting its solubility, stability, and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" have not been explicitly detailed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit cytotoxicity against certain cancer cell lines, as seen with other acetamide derivatives of oxadiazole . The presence of chlorophenyl and oxadiazole groups could contribute to its anticancer activity, and the physical properties such as solubility and melting point could be deduced from the intermolecular interactions observed in related crystal structures .
Relevant Case Studies
The provided papers do not include case studies on the specific compound. However, related research has shown that novel acetamide derivatives of oxadiazole exhibit cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . These findings suggest that the compound may also possess anticancer properties, warranting further investigation in preclinical or clinical case studies.
科学的研究の応用
Synthesis and Biological Assessment
- Researchers have developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include compounds with structures similar to the one you're interested in. These compounds have been assessed for various biological properties (Karpina et al., 2019).
Characterization and Pharmacological Evaluation
- Studies on the synthesis, characterization, and pharmacological evaluation of similar 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have been conducted. These studies include evaluating the antibacterial and anti-enzymatic potential of the compounds (Nafeesa et al., 2017).
Synthesis and Biological Screening
- A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds have been synthesized and screened for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, demonstrating their potential in biological applications (Rehman et al., 2013).
Novel Synthetic Routes and Inhibitory Potential
- New N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide have been synthesized, showing significant α-glucosidase inhibitory potential. This research demonstrates the utility of these compounds in developing potential drug leads (Iftikhar et al., 2019).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic and quantum mechanical studies have been performed on bioactive benzothiazolinone acetamide analogs, providing insights into their potential applications in fields like dye-sensitized solar cells and as ligands in drug design (Mary et al., 2020).
Antibacterial Activity
- The antibacterial potential of some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated, showing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).
特性
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-14-7-4-5-10-19(14)26-20(30)13-29-16(3)11-15(2)21(24(29)31)23-27-22(28-32-23)17-8-6-9-18(25)12-17/h4-12H,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFUGXPSLUVRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)
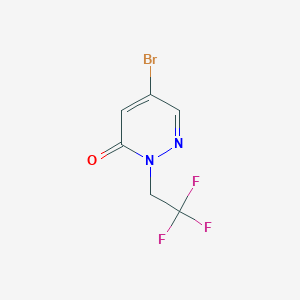
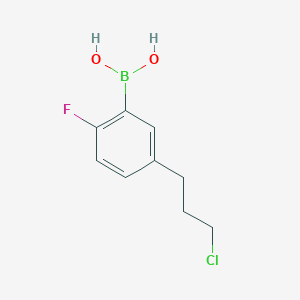


![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)
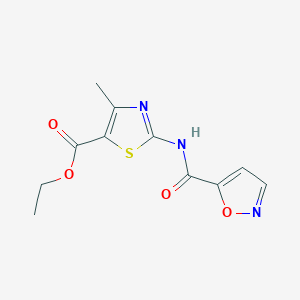
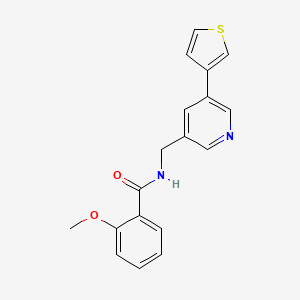
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)